2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole
Description
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound featuring a fused indazole core modified with a [1,3]dioxolo moiety and a cyclopropyl substituent at the 2-position.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-8(1)13-5-7-3-10-11(15-6-14-10)4-9(7)12-13/h3-5,8H,1-2,6H2 |
InChI Key |
GVLRQAIGBYFLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C3C=C4C(=CC3=N2)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere . Industrial production methods often utilize metal-catalyzed synthesis due to their efficiency and high yields .
Chemical Reactions Analysis
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization reactions can be employed to synthesize derivatives of this compound.
Substitution: Substitution reactions, such as the reaction with o-haloaryl-N-tosylhydrazones, are common.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents . The major products formed from these reactions are typically indazole derivatives with varying functional groups .
Scientific Research Applications
Overview
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole is a compound belonging to the indazole family, which has been studied for its diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, focusing on its potential therapeutic uses and the mechanisms underlying its biological effects.
Antitumor Activity
Indazole derivatives, including 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole, have shown significant antitumor properties. Research indicates that these compounds can inhibit the activity of protein kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain indazole compounds effectively modulate tyrosine kinase signaling pathways, which are crucial for tumor growth and angiogenesis .
Case Study:
A study published in Frontiers in Chemistry highlighted the antitumor activity of carbamoylated 2H-indazoles. One derivative exhibited better activity against Ramos cells compared to the FDA-approved drug 5-fluorouracil, suggesting a promising avenue for developing new anticancer therapies .
Anti-inflammatory Properties
Indazoles have also been investigated for their anti-inflammatory effects. The ability of these compounds to inhibit specific inflammatory pathways makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriasis. The modulation of protein kinases involved in inflammatory responses is a key mechanism by which these compounds exert their effects .
Neurological Applications
Emerging research suggests that indazole derivatives may play a role in neurological disorders. The inhibition of certain pathways linked to neuroinflammation could provide therapeutic benefits for conditions like Alzheimer's disease and multiple sclerosis. Further studies are needed to explore these potential applications comprehensively.
Data Summary
The following table summarizes key findings related to the applications of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . This inhibition leads to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound to 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole is 2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole (CAS 57695-86-0), which substitutes the cyclopropyl group with a phenyl ring. Below is a comparative analysis based on available data:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Molecular Weight and Solubility: The cyclopropyl analog’s lower molecular weight (~202 vs.
Substituent Effects: The cyclopropyl group introduces ring strain, which may enhance reactivity in certain chemical transformations or influence binding interactions in biological systems.
Synthetic Accessibility : Cyclopropyl substituents often require specialized synthetic routes (e.g., cyclopropanation reagents), whereas phenyl groups are typically introduced via straightforward coupling reactions.
Biological Activity
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole is a synthetic compound with potential pharmacological applications. It belongs to a class of indazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article summarizes the biological activity of this compound based on recent research findings.
- Chemical Name : 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole
- CAS Number : 1352305-31-7
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
Biological Activity Overview
The biological activities of 2-cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole have been explored in various studies, focusing on its efficacy against different pathogens and its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives. For instance, compounds similar to 2-cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole have shown significant activity against protozoan pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| 7 | G. intestinalis | 0.1133 ± 0.0218 |
| 8 | G. intestinalis | 0.0634 ± 0.0031 |
| 9 | E. histolytica | 0.2051 ± 0.0063 |
| 10 | T. vaginalis | 0.0634 ± 0.0056 |
These compounds were found to be more potent than the reference drug metronidazole in some cases .
Anti-inflammatory Activity
In addition to its antimicrobial properties, indazole derivatives exhibit anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) is a significant mechanism through which these compounds exert their anti-inflammatory effects. Some derivatives showed in vitro inhibitory activity against COX-2 comparable to that of established anti-inflammatory drugs like rofecoxib .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of indazole derivatives:
- Antitumor Activity : A study by Paul et al. reported that certain indazole derivatives acted as effective inhibitors of Polo-like kinase 4 (PLK4), a target for cancer therapy. Compounds derived from this scaffold demonstrated single-digit nanomolar inhibition against PLK4 and significant tumor growth inhibition in mouse models .
- Antiproliferative Effects : Research has indicated that some indazole derivatives possess strong antiproliferative activities against various cancer cell lines, including those associated with colon cancer and multiple myeloma .
- Mechanisms of Action : The mechanisms underlying the biological activities of these compounds are attributed to their ability to interact with specific molecular targets involved in disease processes, including enzymes and receptors relevant to inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with refluxing substituted precursors (e.g., 3-formyl-indole derivatives) in acetic acid under controlled stoichiometry (1:1.1 molar ratio) to promote cyclocondensation. Optimize reaction time (3–5 hours) and temperature (reflux at ~118°C) to maximize yield. Post-reaction, isolate the product via solvent evaporation and recrystallization using DMF/acetic acid mixtures . Monitor purity via HPLC and adjust catalyst loading (e.g., sodium acetate) to suppress side reactions.
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization of this compound?
- Methodological Answer : Cross-validate spectral assignments using computational tools (e.g., density functional theory for NMR chemical shift predictions). Compare experimental IR stretching frequencies (e.g., C=O, N-H) with theoretical values from Gaussian or COMSOL simulations. For ambiguous peaks, employ 2D NMR techniques (HSQC, HMBC) to confirm connectivity, particularly for the cyclopropyl and dioxolo moieties .
Q. What in vitro assays are most appropriate for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?
- Methodological Answer : Prioritize cell viability assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial screening, use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin, ciprofloxacin) and validate results with dose-response curves (IC50/MIC calculations) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclopropyl group in modulating enzyme inhibition (e.g., kinase targets)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the cyclopropyl group and ATP-binding pockets of kinases (e.g., CDK2, EGFR). Validate predictions with kinetic assays (e.g., fluorescence polarization for binding affinity) and site-directed mutagenesis to identify critical residues. Compare with non-cyclopropyl analogs to isolate steric/electronic effects .
Q. What computational strategies are effective for predicting the stability of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole under varying pH and temperature conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER, GROMACS) to model degradation pathways. Calculate activation energies (ΔG‡) for hydrolytic cleavage of the dioxolo ring at pH 2–10. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and correlate experimental half-lives with computational predictions .
Q. How can process engineering principles improve scalability while minimizing waste in multi-step syntheses?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors and catalysts. Design factorial experiments (2^k designs) to optimize solvent recycling and reduce E-factors. Use process simulation software (Aspen Plus) to model mass/energy balances and identify bottlenecks in continuous-flow setups .
Q. What interdisciplinary approaches address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Combine QSAR models with metabolomics (LC-MS) to identify off-target interactions. Use CRISPR-Cas9 gene editing to knock out putative targets and confirm mechanism-of-action. Apply machine learning (e.g., Random Forest) to refine predictive algorithms using high-throughput screening datasets .
Methodological Frameworks
Q. How should researchers design experiments to align with theoretical frameworks (e.g., heterocyclic reactivity or enzyme inhibition models)?
- Methodological Answer : Adopt a hypothesis-driven approach by linking synthetic steps to Woodward-Hoffmann rules for cyclopropane stability or frontier molecular orbital theory for electrophilic substitution patterns. For biological studies, anchor experiments to lock-and-key or induced-fit enzyme models, ensuring variables (e.g., substituent electronic profiles) are systematically varied .
Q. What statistical methods are critical for analyzing contradictory results in structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
